2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol
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Overview
Description
2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol is a complex organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing indeno[1,2-c]pyrrole derivatives involves a cascade process using diketene and ninhydrin (indane-1,2,3-trione) along with primary amines . This multicomponent reaction is notable for its operational simplicity, tolerance of various functional groups, and the ability to proceed under uncatalyzed conditions. The products are typically isolated by decantation, eliminating the need for column chromatography .
Industrial Production Methods
The operational simplicity and efficient usage of reactants make this compound a candidate for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Indeno[1,2-c]pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include diketene, ninhydrin, and primary amines . The reactions often proceed under mild conditions without the need for catalysts, making them accessible for various applications.
Major Products
The major products formed from these reactions are typically indeno[1,2-c]pyrrole derivatives with various functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
Indeno[1,2-c]pyrrole-6,7-diol and its derivatives have shown promise in several scientific research areas:
Chemistry: Used as building blocks for synthesizing more complex molecules.
Medicine: Investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for indeno[1,2-c]pyrrole-6,7-diol involves interactions with various molecular targets and pathways. While specific details are not fully elucidated, the compound’s structure suggests it may interact with enzymes and receptors involved in biological processes . Further research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]pyrroles: Share a similar core structure but differ in the arrangement of functional groups.
Indeno[1,2-b]furans: Another related class with oxygen-containing rings.
Uniqueness
Indeno[1,2-c]pyrrole-6,7-diol stands out due to its specific diol functional groups and hexahydro structure, which may confer unique biological activities and chemical reactivity compared to other indeno-pyrrole derivatives .
Properties
CAS No. |
103810-34-0 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-methyl-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-5,6-diol |
InChI |
InChI=1S/C12H15NO2/c1-13-5-7-4-9-8(10(7)6-13)2-3-11(14)12(9)15/h2-3,7,10,14-15H,4-6H2,1H3 |
InChI Key |
FZNZAEQAIHBIEL-UHFFFAOYSA-N |
SMILES |
CN1CC2CC3=C(C2C1)C=CC(=C3O)O |
Canonical SMILES |
CN1CC2CC3=C(C2C1)C=CC(=C3O)O |
Synonyms |
Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl- (9CI) |
Origin of Product |
United States |
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